Cas no 838880-77-6 (1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole)

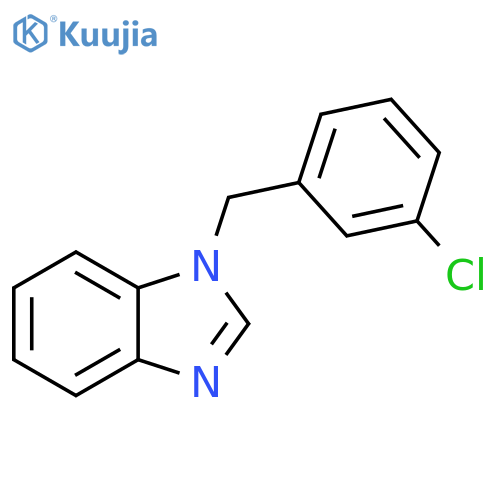

838880-77-6 structure

商品名:1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole

1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole

- 1-[(3-chlorophenyl)methyl]benzimidazole

- 1H-Benzimidazole, 1-[(3-chlorophenyl)methyl]-

-

- インチ: 1S/C14H11ClN2/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9H2

- InChIKey: QHYIRANSSQXDBU-UHFFFAOYSA-N

- ほほえんだ: C1N(CC2=CC=CC(Cl)=C2)C2=CC=CC=C2N=1

じっけんとくせい

- 密度みつど: 1.23±0.1 g/cm3(Predicted)

- ふってん: 417.3±47.0 °C(Predicted)

- 酸性度係数(pKa): 4.86±0.10(Predicted)

1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-13909306-0.05g |

1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |

838880-77-6 | 0.05g |

$73.0 | 2023-05-25 | ||

| Enamine | EN300-13909306-10000mg |

1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |

838880-77-6 | 90.0% | 10000mg |

$1163.0 | 2023-09-30 | |

| Enamine | EN300-13909306-500mg |

1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |

838880-77-6 | 90.0% | 500mg |

$260.0 | 2023-09-30 | |

| Enamine | EN300-13909306-1000mg |

1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |

838880-77-6 | 90.0% | 1000mg |

$271.0 | 2023-09-30 | |

| Enamine | EN300-13909306-250mg |

1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |

838880-77-6 | 90.0% | 250mg |

$249.0 | 2023-09-30 | |

| Enamine | EN300-13909306-50mg |

1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |

838880-77-6 | 90.0% | 50mg |

$227.0 | 2023-09-30 | |

| Enamine | EN300-13909306-5000mg |

1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |

838880-77-6 | 90.0% | 5000mg |

$783.0 | 2023-09-30 | |

| Enamine | EN300-13909306-100mg |

1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |

838880-77-6 | 90.0% | 100mg |

$238.0 | 2023-09-30 | |

| Enamine | EN300-13909306-2500mg |

1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |

838880-77-6 | 90.0% | 2500mg |

$529.0 | 2023-09-30 |

1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

838880-77-6 (1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole) 関連製品

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量